molecular formula C18H26N6O B6933465 N-methyl-N-[(1-methylpiperidin-4-yl)methyl]-2-(5-phenyltetrazol-2-yl)propanamide

N-methyl-N-[(1-methylpiperidin-4-yl)methyl]-2-(5-phenyltetrazol-2-yl)propanamide

Cat. No.: B6933465
M. Wt: 342.4 g/mol
InChI Key: DSJWMABHEXLXFH-UHFFFAOYSA-N
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Description

N-methyl-N-[(1-methylpiperidin-4-yl)methyl]-2-(5-phenyltetrazol-2-yl)propanamide is a complex organic compound that features a piperidine ring, a tetrazole ring, and a propanamide group

Properties

IUPAC Name

N-methyl-N-[(1-methylpiperidin-4-yl)methyl]-2-(5-phenyltetrazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O/c1-14(18(25)23(3)13-15-9-11-22(2)12-10-15)24-20-17(19-21-24)16-7-5-4-6-8-16/h4-8,14-15H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJWMABHEXLXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1CCN(CC1)C)N2N=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(1-methylpiperidin-4-yl)methyl]-2-(5-phenyltetrazol-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring is often introduced via a involving an azide and a nitrile compound.

    Coupling Reactions: The final step involves coupling the piperidine and tetrazole rings with the propanamide group using reagents such as coupling agents (e.g., EDC, DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(1-methylpiperidin-4-yl)methyl]-2-(5-phenyltetrazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

N-methyl-N-[(1-methylpiperidin-4-yl)methyl]-2-(5-phenyltetrazol-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biology: The compound is used in biochemical assays to study its interaction with biological macromolecules.

    Industry: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-methyl-N-[(1-methylpiperidin-4-yl)methyl]-2-(5-phenyltetrazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methylpiperidine: A simpler analog with a piperidine ring and a methyl group.

    Tetrazole derivatives: Compounds containing the tetrazole ring, often used in medicinal chemistry.

    Propanamide derivatives: Compounds with the propanamide group, used in various chemical applications.

Uniqueness

N-methyl-N-[(1-methylpiperidin-4-yl)methyl]-2-(5-phenyltetrazol-2-yl)propanamide is unique due to its combination of the piperidine, tetrazole, and propanamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not typically observed in simpler analogs.

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